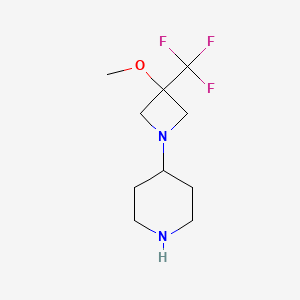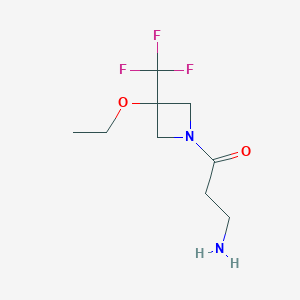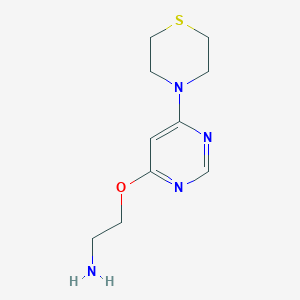
4,4,4-trifluoro-N-methyl-2-(2,2,2-trifluoroethyl)butan-1-amine
Descripción general
Descripción
4,4,4-trifluoro-N-methyl-2-(2,2,2-trifluoroethyl)butan-1-amine, also known as 4,4,4-TFMA, is a synthetic compound that has been widely used in scientific research. It is a fluorinated aliphatic amine that has a low boiling point and is relatively stable in air. It is used in a variety of laboratory experiments, including organic synthesis, drug synthesis, and biochemistry. Its unique properties make it a useful compound for a variety of experiments.
Aplicaciones Científicas De Investigación
4,4,4-trifluoro-N-methyl-2-(2,2,2-trifluoroethyl)butan-1-amine is used in a variety of scientific research applications. It is used in organic synthesis, as a catalyst in drug synthesis, and as a reagent in biochemistry. In organic synthesis, this compound is used as a catalyst in the synthesis of various compounds, such as alcohols, amines, and carboxylic acids. In drug synthesis, it is used as a catalyst in the synthesis of various drugs, such as antibiotics and anti-cancer drugs. In biochemistry, it is used as a reagent in the synthesis of various proteins, such as enzymes and hormones.
Mecanismo De Acción
The mechanism of action of 4,4,4-trifluoro-N-methyl-2-(2,2,2-trifluoroethyl)butan-1-amine is not yet fully understood. It is believed that it acts as a catalyst in the synthesis of various compounds and drugs, by acting as a Lewis acid or a Bronsted acid. It is also believed to act as a nucleophile in certain reactions, by acting as a Bronsted base.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. It is believed to be relatively non-toxic, as it is not readily absorbed by the body. However, it is important to note that it is not approved for human consumption and should not be used as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,4,4-trifluoro-N-methyl-2-(2,2,2-trifluoroethyl)butan-1-amine in lab experiments include its low boiling point, low toxicity, and relative stability in air. Its low boiling point makes it ideal for use in organic synthesis, as it can easily be distilled. Its low toxicity makes it safe to use in laboratory experiments. Its relative stability in air makes it ideal for use in drug synthesis and biochemistry experiments.
The limitations of using this compound in lab experiments include its relatively low solubility in water, its limited availability, and its relatively high cost. Its low solubility in water makes it difficult to use in certain experiments, such as those involving aqueous solutions. Its limited availability makes it difficult to obtain in some areas. Its relatively high cost makes it difficult to use in some experiments.
Direcciones Futuras
For the use of 4,4,4-trifluoro-N-methyl-2-(2,2,2-trifluoroethyl)butan-1-amine in scientific research include the development of new synthesis methods, the investigation of its biochemical and physiological effects, and the development of new applications for its use. Other potential future directions include the development of new catalysts based on this compound, the development of new drugs based on its synthesis, and the investigation of its potential uses in nanotechnology.
Propiedades
IUPAC Name |
4,4,4-trifluoro-N-methyl-2-(2,2,2-trifluoroethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F6N/c1-14-4-5(2-6(8,9)10)3-7(11,12)13/h5,14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFSBICYMMWHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC(F)(F)F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















